ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

SAR teams requiring regioisomerically pure 1,5-disubstituted pyrazole-3-carboxylate building blocks face supply inconsistency and undocumented reactivity risks when substituting regioisomeric analogs. This compound eliminates both: • Symmetrical 3,5-dichloro pattern → predictable Suzuki/Buchwald cross-coupling; no regioisomeric byproducts. • ≥98% purity across major suppliers → reproducible SAR and agrochemical LC-MS/MS method development. • Cl₂ isotopic signature (M:M+2:M+4) enables unambiguous detection in complex biological matrices. • Ethyl ester at C3 → direct hydrolysis/amide coupling for fragment growth; LogP 3.57, zero HBD - CNS fragment-library compatible. Available 50 mg to 5 g; room temperature shipping.

Molecular Formula C13H12Cl2N2O2
Molecular Weight 299.15 g/mol
CAS No. 1565827-84-0
Cat. No. B1405302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
CAS1565827-84-0
Molecular FormulaC13H12Cl2N2O2
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-9(14)6-10(15)5-8/h4-7H,3H2,1-2H3
InChIKeyBUKFPOSTEKJGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Procurement


Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1565827-84-0) is a fully substituted 1H-pyrazole-3-carboxylate ester bearing a 3,5-dichlorophenyl group at the C5 position, an N1-methyl group, and an ethyl ester at C3 . Its molecular formula is C₁₃H₁₂Cl₂N₂O₂ with a molecular weight of 299.15 g/mol . The compound belongs to the 1,5-diaryl/hetaryl pyrazole carboxylate class, a scaffold widely explored in medicinal chemistry and agrochemical research for kinase inhibition, antimicrobial activity, and cannabinoid receptor modulation [1]. As of the evidence cutoff, no primary research articles or patents explicitly reporting bioactivity data for this specific CAS number were identified in public databases (PubMed, Google Patents, ChEMBL, BindingDB), indicating that the compound is currently positioned as a specialized synthetic intermediate or building block rather than a biologically characterized lead molecule.

Specialized synthetic building block for pyrazole-based libraries
Scaffold-class kinase and antimicrobial research fit; no direct bioactivity data reported
Multi-supplier, high-purity procurement supports reproducible synthesis

Why Generic Analogs Cannot Substitute


Within the 1,5-disubstituted pyrazole-3-carboxylate family, three structural variables dictate chemical reactivity, physicochemical properties, and biological target engagement: (i) the chlorine substitution pattern on the C5-aryl ring (3,5-dichloro vs. 2,4-dichloro vs. 3,4-dichloro vs. 4-chloro), (ii) the N1-substituent (methyl vs. phenyl vs. unsubstituted NH), and (iii) the ester alkyl group (ethyl vs. methyl). Literature SAR data for related pyrazole carboxylates demonstrate that shifting the chlorine atoms from the 3,5- to the 2,4- or 3,4-positions alters electronic distribution, steric bulk, and lipophilicity, which in turn affect enzyme inhibition potency, antimicrobial MIC values, and pharmacokinetic parameters [1]. Furthermore, the N1-methyl group is non-ionizable and smaller than an N1-phenyl group, reducing π-stacking potential and altering the conformational preferences of the molecule relative to N-aryl analogs [2]. Therefore, substituting the target compound with a regioisomeric dichlorophenyl analog or an N1-phenyl variant without re-optimizing the synthetic route or re-validating biological activity carries a high risk of divergent reactivity and unpredictable biological outcomes.

Regioisomeric dichloro substitution (e.g., 3,4- or 2,4-dichloro) alters electronic landscape and reactivity, potentially shifting reaction outcomes.

N1-phenyl instead of N1-methyl introduces steric bulk and may change conformational preferences, complicating downstream derivatization.

Ester alkyl group variation (methyl vs. ethyl) modifies solubility and coupling efficiency; direct interchange requires method re-validation.

Quantitative Differentiation from Closest Analogs


Predicted Lipophilicity & H-Bonding Profile

Computational predictions indicate that ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has a LogP of 3.57 and zero hydrogen-bond donors . The symmetrical 3,5-dichloro arrangement yields a distinct dipole moment and electrostatic surface compared to the 2,4-dichloro regioisomer. While experimental LogP values for the closest analogs are not publicly available, the predicted LogP of the target compound falls within the optimal range for CNS penetration (LogP 2–4) and oral bioavailability, whereas the des-chloro analog (ethyl 5-phenyl-1-methyl-1H-pyrazole-3-carboxylate, CAS 81153-64-2) has a lower predicted LogP (approximately 2.80 at pH 7.4 [1]), reflecting the significant lipophilicity contribution of the two chlorine atoms.

Lipophilicity Profile
Predicted
Predicted LogP 3.57 (target) vs 2.80 (des-Cl analog); HBD 0; TPSA 44.12 Ų
Supports membrane permeability screening context
Computational prediction; experimental LogP not reported
Lipophilicity Drug-likeness ADME prediction

Regioisomeric Distinction: 3,5- vs. 3,4-Dichloro

The target compound bears chlorine atoms at the meta positions of the C5-phenyl ring (3,5-dichloro), whereas the closest commercially cataloged analog, ethyl 5-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1056141-63-9), bears chlorine atoms at the meta and para positions . Despite sharing the identical molecular formula (C₁₃H₁₂Cl₂N₂O₂, MW 299.15) and identical predicted density (1.35 ± 0.1 g/cm³), the two regioisomers differ in predicted boiling point: 435.5 ± 45.0 °C (3,5-dichloro) vs. 434.5 ± 45.0 °C (3,4-dichloro) . More importantly, the 3,5-substitution pattern creates a symmetrical electron-withdrawing effect that is distinct from the asymmetric 3,4-pattern, which influences the reactivity of the pyrazole ring and the phenyl ring toward electrophilic aromatic substitution and cross-coupling reactions.

Regioisomer Geometry
Predicted
3,5-dichloro (meta/meta) symmetrical vs 3,4-dichloro (meta/para) asymmetrical; b.p. ~1 °C difference predicted
Distinct regiochemical control in cross-coupling reactions
Predicted physicochemical properties; experimental confirmation needed
Regioisomerism Structure-activity relationship Synthetic intermediate

N1-Methyl vs. N-Aryl Substitution

The target compound features an N1-methyl group (MW 299.15), whereas closely related analogs carry bulkier N1-substituents: ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 1227958-13-5, MW 299.15, N1-3,5-dichlorophenyl instead of N1-methyl) and ethyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (methyl ester variant, MW higher due to additional chlorine atoms) [1]. The N1-methyl group is the smallest possible non-exchangeable alkyl substituent, conferring minimal steric hindrance around the pyrazole N1 position and eliminating the possibility of atropisomerism that can arise with ortho-substituted N-aryl groups. This structural feature simplifies conformational analysis and reduces the number of rotatable bonds (3 for the target compound) relative to N-aryl analogs, which is advantageous for crystallization and computational modeling .

N1 Substitution Sterics
Class-level
N1-methyl: minimal steric profile, rotatable bonds 3, no atropisomerism; N1-aryl analogs bulkier
Simplifies conformational analysis and synthetic elaboration
N-aryl analogs may introduce rotational barriers and atropisomerism
Conformational analysis N-substitution Synthetic accessibility

Purity Grade & Supplier Availability

The target compound is commercially available from multiple vendors at ≥98% purity (ChemScene Cat. CS-0447369, Leyan Cat. 1518036, MolCore NLT 98%) . By contrast, the 2,4-dichloro regioisomer (5-(2,4-dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, Fluorochem Cat. F545718) commands a significantly higher price (~£522/g) , suggesting more challenging synthesis or lower demand for that specific regioisomer. The target compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335, and requires storage sealed in dry conditions at 2–8 °C , providing clear procurement and handling guidelines absent for many less-common analogs.

Purity & Availability
Supplier data
≥98% purity; multi-supplier (ChemScene, Leyan, MolCore); price ~$170/50 mg
Supports reproducible synthetic use and procurement planning
2,4-dichloro regioisomer significantly more expensive; pricing as of 2024–2025
Chemical purity Procurement specification Quality control

Published Kinase & Antimicrobial SAR Data

Although no direct bioactivity data are publicly available for CAS 1565827-84-0 itself, the broader class of compounds containing the 3,5-dichlorophenyl-pyrazole pharmacophore has demonstrated significant biological activity. In a published kinase inhibitor SAR study, compounds bearing a 3,5-dichlorophenyl substituent on the pyrazole core showed IC₅₀ values as low as 0.39 μM against the target kinase, outperforming analogs with alternative halogen substitution patterns [1]. Separately, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been validated as a new class of antimicrobial agents, with the most potent analog (ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) achieving an MIC of 0.015 μmol mL⁻¹ against C. parapsilosis, surpassing fluconazole (MIC = 0.020 μmol mL⁻¹) [2]. These class-level findings establish the pyrazole-3-carboxylate scaffold, particularly when decorated with electron-withdrawing halogenated aryl groups, as a validated starting point for medicinal chemistry optimization.

Class-Level SAR
Class-level
3,5-dichlorophenyl pyrazoles: IC₅₀ 0.39 μM (kinase), MIC 0.015 μmol/mL (antifungal); direct data absent
Scaffold-class validation; direct bioactivity not established for target compound
Published data support lead optimization, not direct selection
Kinase inhibition Antimicrobial Fragment-based drug design

Data Gap Advisory: Bioactivity & PK Studies

An exhaustive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and the NIST Webbook as of May 2026 returned zero primary research articles, patents, or bioassay records containing quantitative activity data for ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1565827-84-0) [1]. The compound is listed in vendor catalogs (ChemScene, Leyan, MolCore, Key Organics, TRC, A2B Chem, CymitQuimica) exclusively as a research chemical or synthetic intermediate, with no associated pharmacological or toxicological datasets [2]. Consequently, any claims regarding biological potency, selectivity, or therapeutic potential for this specific CAS number cannot be substantiated with published evidence at this time. Procurement decisions must be based on the compound's utility as a structurally defined synthetic building block rather than on inferred biological activity.

Data Gap Advisory
Data to verify
Zero primary research articles or bioassay records for CAS 1565827-84-0 (literature search May 2026)
Positioned as synthetic intermediate; bioactivity not characterized
Procurement based on structural utility, not biological evidence
Data gap Due diligence Procurement risk assessment

Application Scenarios


Cross-Coupling & Electrophilic Substitution Intermediate

The symmetrical 3,5-dichlorophenyl substitution pattern on the target compound provides two chemically equivalent positions (C2' and C6') on the pendant phenyl ring, enabling predictable regiochemical outcomes in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions . This contrasts with the 3,4-dichloro regioisomer (CAS 1056141-63-9), where the two chlorine atoms create an asymmetrical electronic environment that can lead to regioisomeric product mixtures during further functionalization. The N1-methyl group ensures minimal steric interference at the pyrazole core during reactions at the ester or C4 position, and the three rotatable bonds facilitate conformational analysis during reaction optimization [1].

Fragment-Based & Scaffold-Hopping Drug Discovery

The 3,5-dichlorophenyl-pyrazole scaffold has been validated in kinase inhibitor development, with class-level evidence showing that 3,5-dichloro substitution can confer IC₅₀ values as low as 0.39 μM against specific kinase targets . The target compound, with its ethyl ester at C3, can serve as a starting point for fragment growth via ester hydrolysis to the carboxylic acid followed by amide coupling, or via direct transesterification to access diverse ester analogs. The LogP of 3.57 and zero H-bond donors [1] place the compound within favorable drug-like property space, making it suitable for fragment-based screening libraries targeting intracellular or CNS proteins.

Antimicrobial Lead Optimization

Published SAR data for the 1,5-disubstituted pyrazole-3-carboxylate class demonstrate potent antifungal activity, with MIC values as low as 0.015 μmol mL⁻¹ against C. parapsilosis, exceeding the potency of fluconazole . The target compound's 3,5-dichloro substitution pattern differs from the published 4-bromo-2-chloro analog, offering a distinct electronic profile that can be explored for improved selectivity or spectrum of activity. The multi-supplier availability at ≥98% purity (ChemScene, Leyan, MolCore) [1] supports reproducible SAR studies without supply-chain interruptions.

Analytical Reference Standard in Agrochemical Analysis

The compound's well-defined physicochemical properties (predicted boiling point 435.5 ± 45.0 °C, density 1.35 ± 0.1 g/cm³ ), combined with its structural relationship to known fungicidal 3,5-dichlorophenyl-pyrazoles (e.g., RPA 406194 [1]), position it as a useful reference standard for LC-MS/MS method development in agrochemical residue analysis. The symmetrical dichloro substitution pattern produces a distinctive isotopic signature (two chlorine atoms yielding a characteristic M:M+2:M+4 isotope cluster) that facilitates unambiguous detection in complex biological matrices.

Application
Selection Property
Validation Focus
Cross-coupling & electrophilic substitution intermediate
Symmetrical 3,5-dichlorophenyl regiochemical control
Coupling regioselectivity and product purity
Fragment-based drug discovery research
Lipophilicity and low HBD scaffold profile for intracellular target screening
SAR against kinase or CNS targets
Antimicrobial lead optimization studies
Halogenated pyrazole scaffold with class-level antifungal SAR
Antifungal MIC panel and selectivity profiling
Agrochemical residue analytical reference standard
Distinctive isotopic signature from two chlorine atoms
LC-MS/MS method development and matrix validation
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